molecular formula C4H2ClFN2 B3192464 5-Chloro-2-fluoropyrimidine CAS No. 62802-37-3

5-Chloro-2-fluoropyrimidine

Cat. No.: B3192464
CAS No.: 62802-37-3
M. Wt: 132.52 g/mol
InChI Key: ANIAJJKRVHGEKW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Chloro-2-fluoropyrimidine is a fluorinated pyrimidine derivative . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . The primary targets of this compound are likely to be the enzymes involved in the synthesis and metabolism of nucleic acids, given its structural similarity to pyrimidine, a key component of nucleic acids .

Mode of Action

This compound is π electron deficient, which facilitates nucleophilic aromatic substitution . This property allows it to interact with its targets, leading to changes in their function. For instance, it can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in nucleic acid synthesis and metabolism. For example, it can be used to synthesize 5-fluoro-2-amino pyrimidines , which may affect the synthesis of nucleic acids and proteins. It can also be used to synthesize benzamide scaffolds as potent antagonists against P2X7 receptors , which may affect purinergic signaling pathways.

Pharmacokinetics

Fluoropyrimidines are known to be metabolized by dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in 5-FU catabolism . Variations in genes implicated in fluoropyrimidine pharmacokinetics and pharmacodynamics can increase the risk for fluoropyrimidine toxicity .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interference with nucleic acid synthesis and metabolism, given its structural similarity to pyrimidine . This could lead to inhibition of cell growth and proliferation, making it useful in the treatment of conditions characterized by rapid cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could affect its stability and reactivity. Furthermore, the presence of other substances, such as enzymes or cofactors, could influence its mode of action and efficacy. Safety precautions should be taken when handling this compound due to its corrosive nature .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoropyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs). It is often used to prepare 2,4-disubstituted-5-fluoropyrimidine, a biologically active molecule seen in anticancer agents like 5-fluorouracil . The compound interacts with various enzymes and proteins, including thymidylate synthase and DNA topoisomerase 1, which are crucial in DNA synthesis and repair . These interactions typically involve the inhibition of enzyme activity, leading to disruptions in nucleic acid metabolism.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with thymidylate synthase inhibits DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects RNA synthesis and function, further disrupting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic aromatic substitution, facilitated by its electron-deficient pyrimidine ring . The compound binds to and inhibits enzymes like thymidylate synthase, preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, this compound can be incorporated into RNA, disrupting its normal function and further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to light and air . Long-term studies have shown that its cytotoxic effects on cells can persist, leading to sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of this compound are crucial factors in its effectiveness as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth with minimal toxicity . At higher doses, it can cause significant adverse effects, including gastrointestinal toxicity, myelosuppression, and cardiotoxicity . These toxic effects highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its conversion into active metabolites. The compound is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites . This metabolic process is crucial for regulating the compound’s bioavailability and toxicity. Additionally, the active metabolites of this compound can inhibit key enzymes involved in DNA and RNA synthesis, further contributing to its cytotoxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its lipophilicity and molecular size. Once inside the cell, this compound can accumulate in the nucleus, where it exerts its cytotoxic effects by interfering with nucleic acid metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA and RNA . The compound’s localization is facilitated by its ability to cross the nuclear membrane and bind to nucleic acids. This targeting to the nucleus is essential for its function as an anticancer agent, as it allows this compound to directly interfere with DNA replication and transcription processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with a reducing metal powder in a suitable solvent. The reaction mixture is stirred and heated to the desired temperature, followed by the slow addition of an acid . The reaction is maintained until completion, after which the product is isolated through filtration, phase separation, or direct evaporation of the solvent. The final product is obtained by distillation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade equipment and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and coupling reactions .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)
5-Chloro-2-fluoropyrimidine serves as a crucial building block in the synthesis of several APIs, particularly those used in cancer treatment. It is structurally related to fluoropyrimidines, which are well-known antimetabolite drugs utilized in oncology. For instance, compounds derived from this pyrimidine have been employed in the development of drugs like 5-fluorouracil (5-FU), a cornerstone in chemotherapy for solid tumors such as colorectal and breast cancers .

Synthesis of Anticancer Agents
The compound is integral to synthesizing various anticancer agents. For example, it can be transformed into 5-fluoro-2-amino pyrimidines through reactions with amines, facilitating the creation of new drug candidates with potential therapeutic effects against cancer . Additionally, it has been used to prepare intermediates that lead to potent inhibitors of enzymes like JAK2 kinase, which is implicated in several malignancies .

Organic Synthesis

Reagent for Nucleophilic Substitution
this compound acts as a versatile reagent for nucleophilic aromatic substitution reactions. Its electron-deficient nature due to the presence of both chlorine and fluorine atoms enhances its reactivity towards nucleophiles, enabling the synthesis of diverse organic compounds . This property is particularly useful in creating complex molecular architectures necessary for drug discovery.

Synthesis of Ligands and Complexes
This compound is also utilized in synthesizing ligands for metal complexes, including iridium complexes that exhibit high external quantum efficiency in organic light-emitting diodes (OLEDs). The ability to form stable complexes makes it valuable in developing materials for optoelectronic applications .

Material Science

Development of OLEDs
In material science, this compound has been explored as a precursor for materials used in OLED technology. The incorporation of fluorinated compounds can enhance the performance characteristics of OLEDs by improving their efficiency and stability .

Functionalized Materials
Moreover, derivatives of this compound are being investigated for their potential use in creating functionalized polymers and other materials that could find applications in sensors and electronic devices .

Case Study 1: Synthesis of Fluoropyrimidine Derivatives

A study detailed the synthesis of various fluorinated pyrimidine derivatives using this compound as a starting material. The research highlighted how modifications to the pyrimidine ring could yield compounds with enhanced biological activity against cancer cell lines. The results indicated that certain derivatives exhibited improved potency compared to traditional fluoropyrimidines like 5-FU .

Case Study 2: Iridium Complexes for OLEDs

Research focused on the application of this compound in synthesizing iridium complexes for OLEDs demonstrated that these materials achieved external quantum efficiencies exceeding 29.5%. This study underscored the significance of fluorinated pyrimidines in developing advanced optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials with specialized functions .

Biological Activity

5-Chloro-2-fluoropyrimidine is a heterocyclic organic compound with significant biological activity, particularly in the pharmaceutical domain. This compound is characterized by a pyrimidine ring substituted with chlorine at the 5-position and fluorine at the 2-position. Its molecular formula is C4H3ClF N2, with a molecular weight of approximately 132.52 g/mol. The unique structural features of this compound contribute to its reactivity and potential applications in drug development.

The presence of chlorine and fluorine atoms enhances the compound's reactivity, making it an excellent precursor for synthesizing various functionalized pyrimidine derivatives. Notably, this compound can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups such as amines and cyano groups.

Synthesis Examples:

  • 5-Fluoro-2-aminopyrimidines : Synthesized by reacting this compound with various amines under specific conditions.
  • Benzamide Scaffolds : Used as intermediates in the synthesis of compounds that act as antagonists against P2X7 receptors involved in inflammatory responses.

Biological Activities

Research has indicated that this compound exhibits notable biological activities:

  • Antiviral Activity : Compounds derived from this pyrimidine have shown promise in inhibiting viral replication.
  • Anticancer Properties : It serves as a building block for various active pharmaceutical ingredients (APIs) that target cancer cells.

Case Studies and Research Findings

  • Phase I and Pharmacokinetic Studies : The oral fluoropyrimidine S-1, which includes components such as tegafur and 5-chloro-2,4-dihydroxypyridine (CDHP), has been evaluated for its pharmacokinetics and efficacy against metastatic colorectal carcinoma. This study found that S-1 achieved a median survival time of 12 months with manageable toxicity profiles, suggesting the effectiveness of compounds derived from this compound in cancer treatment .
  • Chemosensitivity Tests : In a study involving gastric cancer patients, chemosensitivity tests indicated that the combination of 5-fluorouracil (5-FU) and 5-chloro-2,4-dihydroxypyridine could predict clinical outcomes post-surgery when used as adjuvant chemotherapy .

Comparison with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Chloro-5-fluoropyrimidine Chlorine at position 2 and fluorine at position 5Extensive use in drug synthesis
4-Bromo-2-chloro-5-fluoropyrimidine Bromine at position 4 instead of chlorineExhibits different reactivity patterns
Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate Carboxylate group additionEnhanced solubility and bioavailability

Properties

IUPAC Name

5-chloro-2-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-3-1-7-4(6)8-2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIAJJKRVHGEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310142
Record name 5-Chloro-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62802-37-3
Record name 5-Chloro-2-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62802-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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